molecular formula C8H8O4 B1433381 Methyl 5-acetylfuran-3-carboxylate CAS No. 99595-90-1

Methyl 5-acetylfuran-3-carboxylate

Cat. No. B1433381
CAS RN: 99595-90-1
M. Wt: 168.15 g/mol
InChI Key: HYRLKTQFWZZKLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polysubstituted furan-3(4)-carboxylates has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction .


Molecular Structure Analysis

The molecular structure of Methyl 5-acetylfuran-3-carboxylate consists of a furan ring with an acetyl group at the 5-position and a carboxylate group at the 3-position.


Chemical Reactions Analysis

The chemical reactions of furan derivatives have been studied extensively. For example, 2-acetyl-5-methylfuran has been characterized using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .


Physical And Chemical Properties Analysis

Carboxylic acids, such as Methyl 5-acetylfuran-3-carboxylate, are weaker acids than mineral acids, but stronger acids than alcohols . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of Thiadiazole Derivatives : Arylation of 2-methyl-3-acetylfuran has led to the synthesis of various thiadiazole derivatives. These derivatives exhibit increased thermal stability with stronger electron-acceptor substituents (Remizov, Pevzner, & Petrov, 2018).

  • Synthesis of Pseudopeptides : Alkyl 2-methyl-5-(1,2,3-thiadiazol-4-yl)-3-carboxylate, derived from cyclization of alkyl 2-methyl-5-acetylfuran-3-carboxylate, has been used to synthesize pseudopeptides. These compounds show potential in various chemical applications (Pevzner, Maadadi, & Petrov, 2015).

Structural and Spectral Investigations

  • Combined Experimental and Theoretical Studies : Research on structurally related compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveals insights into the structural and spectral characteristics, which can be relevant for the understanding of methyl 5-acetylfuran-3-carboxylate (Viveka et al., 2016).

Novel Compound Synthesis

  • Development of Novel Compounds : Investigations into the synthesis and properties of similar compounds, such as N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, can offer insights into novel compound synthesis methods that may apply to methyl 5-acetylfuran-3-carboxylate (Dzygiel et al., 2004).

Organic Synthesis and Chemical Interactions

  • Organic Synthesis Applications : Research into related furan derivatives has led to the development of various organic synthesis applications, such as regioselective dibromination and ester hydrolysis, which could be relevant for methyl 5-acetylfuran-3-carboxylate (Parsons et al., 2011).

  • Investigation of Carboethoxyhydrazones : The study of the reaction of 2- and 3-acetylfurans with carboethoxyhydrazones has implications for understanding the chemical behavior and potential applications of methyl 5-acetylfuran-3-carboxylate (Pevzner, Remizov, & Petrov, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is a flammable liquid, and it is fatal if swallowed, in contact with skin, or if inhaled . It also causes serious eye damage .

properties

IUPAC Name

methyl 5-acetylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRLKTQFWZZKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetylfuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Potentially, yes. The paper highlights the synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, demonstrating the feasibility of modifying the furan ring system []. This suggests that similar synthetic approaches, with appropriate adjustments to reaction conditions and reagents, could be explored to functionalize Methyl 5-acetylfuran-3-carboxylate. Introducing different functional groups could modulate its physicochemical properties and potentially lead to the discovery of novel bioactive compounds.

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